molecular formula C9H4BrFOS B13429055 4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde

4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde

Cat. No.: B13429055
M. Wt: 259.10 g/mol
InChI Key: ZSODITTYIPHDBG-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzothiophene ring. Benzothiophene derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde typically involves the bromination and fluorination of benzothiophene derivatives. One common method is the electrophilic aromatic substitution reaction where benzothiophene is treated with bromine and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as iron(III) bromide or silver fluoride .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available benzothiophene. The process includes bromination, fluorination, and formylation reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene
  • 5-Bromo-2-fluorobenzotrifluoride
  • 2-Bromo-1-benzothiophene

Uniqueness

4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms on the benzothiophene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the aldehyde group provides a versatile scaffold for further functionalization and application in various fields .

Properties

Molecular Formula

C9H4BrFOS

Molecular Weight

259.10 g/mol

IUPAC Name

4-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C9H4BrFOS/c10-9-6-3-5(4-12)13-8(6)2-1-7(9)11/h1-4H

InChI Key

ZSODITTYIPHDBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(S2)C=O)C(=C1F)Br

Origin of Product

United States

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